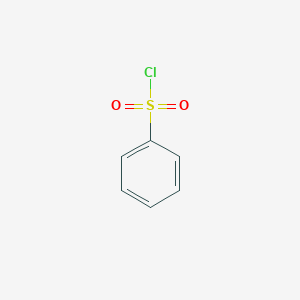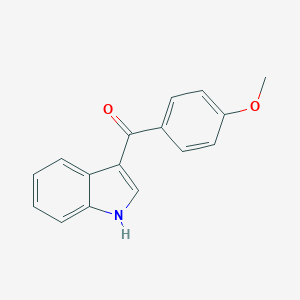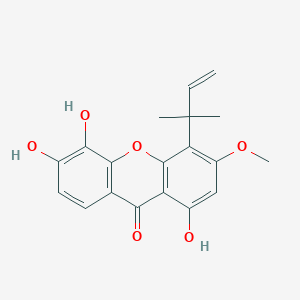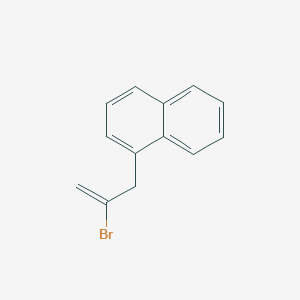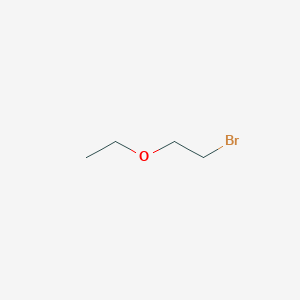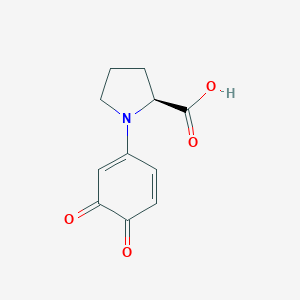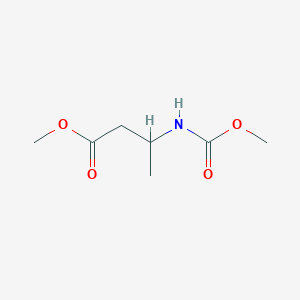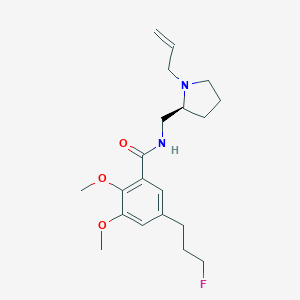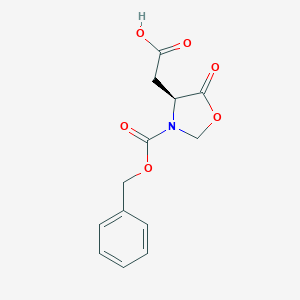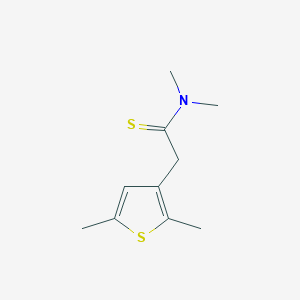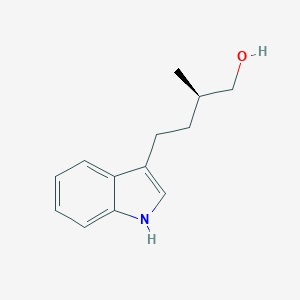
泛尼古丁 C
描述
®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is a chiral compound that features an indole moiety, which is a significant structural component in many biologically active molecules. The indole ring system is known for its aromatic properties and is found in various natural products and pharmaceuticals.
科学研究应用
®-2-Methyl-4-(1H-indole-3-yl)-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological systems, particularly in the context of indole-based signaling molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methyl-1-butanol.
Reaction Conditions: The indole is first functionalized at the 3-position using a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.
化学反应分析
Types of Reactions
®-2-Methyl-4-(1H-indole-3-yl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: 2-Methyl-4-(1H-indole-3-yl)-butanone.
Reduction: 2-Methyl-4-(1H-indole-3-yl)-butane.
Substitution: 5-Nitro-®-2-Methyl-4-(1H-indole-3-yl)-1-butanol.
作用机制
The mechanism of action of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-2-Methyl-4-(1H-indole-3-yl)-1-butanol: The enantiomer of the compound, which may have different biological activities.
Indole-3-butanol: A simpler analog lacking the methyl group, used in similar research contexts.
Indole-3-propanol: Another analog with a shorter carbon chain, also studied for its biological activities.
Uniqueness
®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
